molecular formula C19H16Cl2FN3O3 B8100194 (3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

(3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B8100194
M. Wt: 424.2 g/mol
InChI Key: GKLVJGQIEHUUDF-LQABBHMDSA-N
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Description

The compound (3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex heterocyclic molecule featuring a pyridoindole core with multiple substituents:

  • Chlorine at positions 7 and 5 (on the aryl ring).
  • Fluorine at position 4.
  • Methoxy and nitro groups at positions 4 and 2 (on the aryl ring).
  • (3S)-Methyl group on the tetrahydro-1H-pyridoindole scaffold.

Its synthesis likely involves multi-step functionalization of the pyridoindole core, similar to methods described for related compounds [1] [2].

Properties

IUPAC Name

(3S)-7-chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2FN3O3/c1-8-3-10-9-5-14(22)12(20)6-15(9)24-18(10)19(23-8)11-4-13(21)17(28-2)7-16(11)25(26)27/h4-8,19,23-24H,3H2,1-2H3/t8-,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLVJGQIEHUUDF-LQABBHMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(N1)C3=CC(=C(C=C3[N+](=O)[O-])OC)Cl)NC4=CC(=C(C=C24)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(N1)C3=CC(=C(C=C3[N+](=O)[O-])OC)Cl)NC4=CC(=C(C=C24)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions One common approach is to start with the preparation of the 5-chloro-4-methoxy-2-nitrophenyl intermediate, which can be synthesized through nitration and halogenation reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.

    Substitution: Halogen substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

(3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues from the Evidence

Compound 7l ()
  • Structure : 1-(4-Methoxyphenyl)-N-(6-(2-methylbenzamido)hexyl)-9H-pyrido[3,4-b]indole-3-carboxamide.
  • Key Differences :
    • Lacks fluorine and nitro groups.
    • Contains a hexylamide chain with a 2-methylbenzamido substituent.
    • Methoxy group on the aryl ring instead of chlorine/nitro.
  • Synthesis : Yield of 70% via condensation reactions [1].
  • Analytical Data :
    • IR peaks at 1651 cm⁻¹ (amide C=O) and 1514 cm⁻¹ (aromatic C=C).
    • MS (ESI): m/z=594 [M+H]+, indicating higher molecular weight due to the extended side chain.
Compound 3 ()
  • Structure : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide.
  • Key Differences: Simpler indole core (vs. pyridoindole). Fluorine at position 5 (vs. 6 in the target compound). Benzophenone substituent instead of nitro/methoxy.
  • Synthesis : 37.5% yield via sodium ethoxide-mediated coupling [2].
  • Analytical Data :
    • Melting point: 249–250°C (higher than typical pyridoindoles, suggesting stronger intermolecular forces).
    • MS (ESI): m/z=359 [M+H]+.
Compound 4 ()
  • Structure : 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide.
  • Key Differences: 4-Methylbenzoyl substituent (vs. nitro/methoxy in the target compound). No chlorine atoms.
  • Synthesis : 10% yield, lower due to steric hindrance from the methylbenzoyl group [2].
Compound 5b ()
  • Structure : 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole.
  • Key Differences :
    • Triazole-ethyl side chain (absent in the target compound).
    • Simpler substitution pattern with a single methoxyphenyl group.
  • Synthesis : 42% yield via CuI-catalyzed click chemistry [5].

Comparative Analysis Table

Feature Target Compound Compound 7l [1] Compound 3 [2]
Core Structure Pyrido[3,4-b]indole Pyrido[3,4-b]indole Indole
Halogen Substituents 7-Cl, 6-F, 5-Cl (aryl) None 5-F
Aryl Substituents 4-OCH3, 2-NO2 4-OCH3 4-Benzoyl
Stereochemistry (3S)-Methyl None None
Molecular Weight ~500–550 (estimated) 594 359
Synthesis Yield Not reported 70% 37.5%

Key Observations

Structural Complexity : The target compound exhibits greater complexity with multiple halogen and nitro groups , which may enhance binding specificity but complicate synthesis.

Synthetic Challenges : Compounds with nitro groups (e.g., the target) often require controlled reaction conditions to avoid side reactions, whereas methoxy/benzoyl derivatives (e.g., 7l, 3) are more straightforward [1] [2].

Biological Implications: Fluorine and chlorine atoms in the target compound could improve metabolic stability and lipophilicity compared to non-halogenated analogues [2].

Biological Activity

(3S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the pyridoindole class. Its unique structure, characterized by multiple functional groups including chloro, methoxy, and nitro substituents, suggests significant potential for diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₁₆Cl₂FN₃O₃ with a molecular weight of 424.25 g/mol. The presence of various substituents enhances its reactivity and biological profile. The tetrahydropyrido[3,4-b]indole core structure is notable for its potential pharmacological applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₉H₁₆Cl₂FN₃O₃
Molecular Weight424.25 g/mol
CAS Number1958821-59-4

Anticancer Properties

Preliminary studies have indicated that this compound exhibits significant anticancer activity. Its structure allows it to interact with cellular targets involved in cancer proliferation and survival pathways.

A comparative analysis with structurally similar compounds shows that it may function as an inhibitor of glutathione peroxidase 4 (GPX4), a known target in cancer therapy.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized to involve:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for tumor growth and survival.
  • Induction of Apoptosis : It could promote programmed cell death in cancer cells.
  • Antioxidant Activity : The presence of nitro and methoxy groups may contribute to its ability to scavenge free radicals.

Case Studies

Several studies have been conducted to evaluate the biological activity of related pyridoindole compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that similar pyridoindoles showed cytotoxic effects against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC50 values ranging from 5 to 10 µM .
  • Antimycobacterial Activity :
    • Research indicated that derivatives of pyridoindoles exhibited significant activity against Mycobacterium tuberculosis. Compounds with similar structural features were found to be effective at inhibiting bacterial growth .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies suggest that the compound may bind effectively to target proteins involved in critical signaling pathways.

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